molecular formula C11H11NO3S B14697237 2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 31848-18-7

2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide

Katalognummer: B14697237
CAS-Nummer: 31848-18-7
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: UQTCYVCSUDXQQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an allyl-substituted aniline with a sulfonyl chloride, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors or other advanced manufacturing techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfone group, converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like halogens or alkylating agents could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1,2-benzothiazine 1,1-dioxide: Lacks the allyl group but shares the core structure.

    2-Allyl-2H-1,2-benzothiazine: Similar but without the 1,1-dioxide functionality.

Uniqueness

The presence of the allyl group and the sulfone functionality in 2-Allyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide may confer unique reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

31848-18-7

Molekularformel

C11H11NO3S

Molekulargewicht

237.28 g/mol

IUPAC-Name

1,1-dioxo-2-prop-2-enyl-4H-1λ6,2-benzothiazin-3-one

InChI

InChI=1S/C11H11NO3S/c1-2-7-12-11(13)8-9-5-3-4-6-10(9)16(12,14)15/h2-6H,1,7-8H2

InChI-Schlüssel

UQTCYVCSUDXQQN-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C(=O)CC2=CC=CC=C2S1(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.